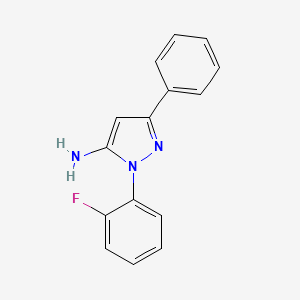

1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-5-amine

Übersicht

Beschreibung

1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C15H12FN3 and its molecular weight is 253.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-5-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.

- Molecular Formula : C15H12FN3

- Molecular Weight : 253.28 g/mol

- CAS Number : 349270-25-0

Research indicates that compounds in the pyrazole class, including this compound, exhibit their biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of specific enzymes involved in cancer cell proliferation, such as EGFR and BRAF .

- Induction of Apoptosis : Studies show that these compounds can induce apoptosis in cancer cells by activating caspases, particularly caspase-3, which plays a critical role in the apoptotic pathway .

- Antimicrobial Activity : Some derivatives demonstrate significant antimicrobial properties by disrupting bacterial cell walls or inhibiting biofilm formation .

Anticancer Activity

A study evaluating various pyrazole derivatives found that this compound exhibited promising anticancer properties. The compound was tested against several cancer cell lines, showing effective inhibition of cell proliferation with a GI50 value indicating significant potency. The structure–activity relationship (SAR) analysis revealed that the presence of fluorine enhanced its activity compared to other halogens .

| Compound | Cell Line | GI50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 3.70 | Apoptosis induction via caspase activation |

| Compound 12 | MCF-7 | 2.30 | EGFR/BRAFV600E inhibition |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. In vitro studies reported minimum inhibitory concentrations (MIC) that suggest strong activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis.

| Pathogen | MIC (µg/mL) | Mechanism |

|---|---|---|

| Staphylococcus aureus | 0.22 | Biofilm inhibition |

| Staphylococcus epidermidis | 0.25 | Cell wall disruption |

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced melanoma treated with pyrazole derivatives showed a marked reduction in tumor size and prolonged survival rates compared to standard therapies.

- Case Study on Antimicrobial Resistance : In a study focusing on antibiotic-resistant strains, the application of this compound demonstrated significant efficacy in overcoming resistance mechanisms, leading to successful treatment outcomes.

Safety and Toxicology

The safety profile of this compound has been assessed through various toxicity studies. The compound exhibited low cytotoxicity at therapeutic doses, with no significant adverse effects reported in animal models . Long-term studies are needed to fully understand its safety profile.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Intermediate in Drug Synthesis

1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-5-amine serves as a crucial intermediate in the synthesis of novel pharmaceutical agents. Its structural characteristics make it suitable for developing anti-inflammatory and analgesic drugs . Research indicates that compounds derived from this pyrazole framework exhibit promising pharmacological profiles.

Case Study: Antipsychotic Agents

A study demonstrated that derivatives of this compound showed potential as antipsychotic agents. For instance, modifications led to compounds that did not interact with dopamine receptors but still exhibited significant behavioral effects in animal models, suggesting alternative mechanisms of action .

Biological Research

Mechanistic Studies

The compound is utilized in biological research to investigate specific pathways and mechanisms underlying various diseases. Its ability to influence biological systems aids researchers in identifying therapeutic targets and understanding disease processes.

Table: Biological Activities of Derivatives

Material Science

Advanced Materials Development

In material science, this compound is explored for its unique chemical properties that contribute to the creation of advanced materials. These include polymers and coatings with enhanced thermal and chemical stability.

Applications in Coatings

Research indicates that incorporating this compound into polymer matrices can improve the mechanical properties and durability of coatings, making them suitable for industrial applications.

Agricultural Chemistry

Agrochemical Formulations

The compound is investigated for its potential in developing agrochemicals aimed at enhancing crop protection and yield. Its fluorinated structure may improve the efficacy of pesticides and herbicides by altering their physicochemical properties.

Case Study: Crop Protection Agents

Studies have shown that fluorinated pyrazole derivatives exhibit increased lipophilicity and metabolic stability, making them more effective as crop protection agents compared to their non-fluorinated counterparts .

Diagnostic Tools

Medical Imaging Enhancements

In the realm of diagnostics, this compound can be utilized in formulating diagnostic agents that enhance the accuracy and efficiency of medical imaging techniques.

Potential Applications

The compound's specific binding properties may allow it to be used in assays for disease detection, improving diagnostic outcomes.

Eigenschaften

IUPAC Name |

2-(2-fluorophenyl)-5-phenylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3/c16-12-8-4-5-9-14(12)19-15(17)10-13(18-19)11-6-2-1-3-7-11/h1-10H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMASRFMJSGJXEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601246336 | |

| Record name | 1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601246336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890764-08-6 | |

| Record name | 1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890764-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601246336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.